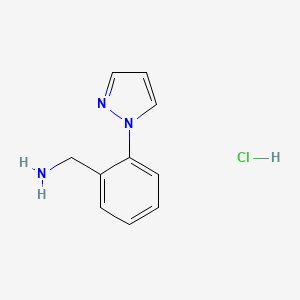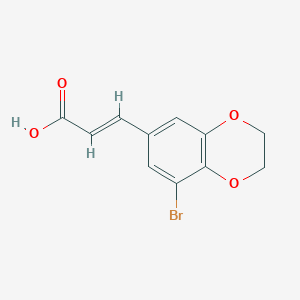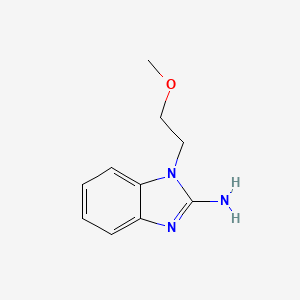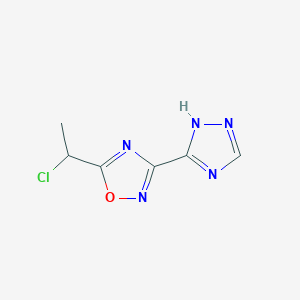
(2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C10H11N3.ClH . It is a powder in physical form .
Molecular Structure Analysis
The molecular weight of “(2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride” is 209.68 . The InChI code is 1S/C10H11N3.ClH/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13;/h1-7H,8,11H2;1H .Physical And Chemical Properties Analysis
“(2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride” is a powder . It has a molecular weight of 209.68 . The storage temperature is room temperature .Scientific Research Applications
Comprehensive Analysis of (2-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride Applications
Anticancer Research: Pyrazole derivatives have been studied for their potential as anticancer agents. The core structure of pyrazoles, similar to that of (2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride, has shown promise in inhibiting the growth of cancer cells, such as PC-3 cells .
Anti-tubercular Agents: Compounds with a pyrazole core have been designed as anti-tubercular agents. They undergo in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation to determine their efficacy against tuberculosis .
Antibacterial and Anti-inflammatory Properties: Pyrazole molecules exhibit noteworthy antibacterial and anti-inflammatory properties. These applications are significant in the development of new medications for treating bacterial infections and reducing inflammation .
Analgesic and Anticonvulsant Effects: The analgesic and anticonvulsant effects of pyrazole derivatives make them candidates for pain relief and seizure control research. This is particularly relevant in the field of neuropharmacology .
Anthelmintic and Antioxidant Uses: These compounds are also explored for their anthelmintic (anti-parasitic) and antioxidant capabilities, which can lead to new treatments for parasitic infections and oxidative stress-related conditions .
Herbicidal Activity: The herbicidal activity of pyrazoles is another area of application. They can be used in agricultural research to develop new herbicides that target specific weeds without affecting crops .
Aurora Kinase Inhibition: Aurora kinases are associated with cell division, and their inhibition is a striking target for cancer treatment. Pyrazole derivatives are being studied as Aurora-A kinase inhibitors, which could lead to novel anticancer therapies .
Safety And Hazards
“(2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride” has several safety and hazard statements associated with it. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(2-pyrazol-1-ylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13;/h1-7H,8,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLGABDPYAKHSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N2C=CC=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride | |
CAS RN |
1269225-01-5 |
Source


|
| Record name | [2-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1373498.png)







![5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1373515.png)
![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1373516.png)

![5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1373518.png)
